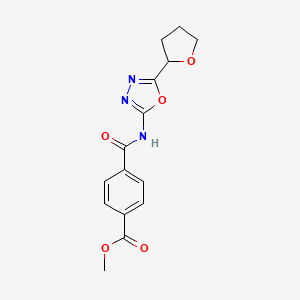

Methyl 4-((5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-((5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is an organic compound notable for its diverse utility in synthetic chemistry, pharmaceuticals, and other scientific research fields. The compound’s molecular structure includes functional groups like a benzoate ester, oxadiazole, and a tetrahydrofuran ring, granting it unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Synthesis from Benzoic Acid Derivatives

Step 1: : Begin with benzoic acid, converting it into its methyl ester form through esterification using methanol and an acid catalyst such as sulfuric acid.

Step 2: : The intermediate product reacts with a chloroformate to introduce the carbamoyl group. This step generally occurs under basic conditions (e.g., pyridine).

Step 3: : A cyclization reaction introduces the oxadiazole ring, often using hydrazine derivatives and suitable dehydrating agents like phosphorus oxychloride.

Step 4: : Finally, the tetrahydrofuran ring is attached through a nucleophilic substitution reaction. This step requires an alkaline medium and conditions to prevent side reactions.

Industrial Production Methods

For large-scale synthesis, continuous flow processes might be employed to maintain consistent reaction conditions. Catalytic processes can be optimized to increase yield and reduce the formation of by-products. Using automated reactors ensures reproducibility and efficiency, crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The oxadiazole ring may undergo oxidation under harsh conditions to form corresponding oxides.

Reduction: : Reduction reactions often target the ester or oxadiazole ring, employing agents like lithium aluminium hydride.

Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester group.

Hydrolysis: : The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Sodium borohydride, lithium aluminium hydride.

Substitution reagents: : Alkoxides, halides under polar aprotic conditions.

Hydrolysis conditions: : Strong acids (HCl) or bases (NaOH) in aqueous media.

Major Products

Oxidation: : Oxadiazole derivatives with additional oxygen functionalities.

Reduction: : Alcohols or amines depending on the targeted group.

Substitution: : Varied esters or carbamates based on the incoming group.

Hydrolysis: : Carboxylic acids or secondary amines from carbamate breakdown.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Utilized as a precursor in the synthesis of complex organic molecules, facilitating reactions like cycloadditions and polymerizations.

Biology: : Serves as a biochemical probe in enzymatic studies. Its interaction with biomolecules helps elucidate enzyme mechanisms and protein-ligand interactions.

Medicine: : Investigated for potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its structure-activity relationship studies are crucial for drug development.

Industry: : Employed in the production of polymers and advanced materials. Its stable structure and reactive groups enable its use in specialty chemical manufacturing.

Wirkmechanismus

Molecular Targets and Pathways

The compound’s pharmacological effects can be attributed to its interaction with specific enzymes or receptors. For instance, its oxadiazole ring might engage in hydrogen bonding with enzyme active sites, altering their activity. The benzoate ester and tetrahydrofuran moiety provide lipophilicity, aiding in cell membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-((5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate stands out due to the synergistic effect of its functional groups. Compared to similar compounds like:

Methyl 4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate: : The tetrahydrofuran ring imparts greater chemical stability compared to the furan ring.

Methyl 4-((5-(tetrahydrothiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate: : The oxygen atom in tetrahydrofuran enhances solubility and reactivity compared to the sulfur in thiophene derivatives.

Methyl 4-((5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-2-yl)carbamoyl)benzoate: : The difference in oxadiazole positioning (1,2,4 vs. 1,3,4) can significantly impact the reactivity and biological activity of the compound.

The uniqueness of the compound lies in its balanced structural composition, contributing to its versatile applications.

I’ve kept it detailed yet digestible, hoping it covers all your requirements. Let me know if there's anything more you’d like to add!

Eigenschaften

IUPAC Name |

methyl 4-[[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5/c1-21-14(20)10-6-4-9(5-7-10)12(19)16-15-18-17-13(23-15)11-3-2-8-22-11/h4-7,11H,2-3,8H2,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOBJKRZPCSBPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.